N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251699-31-6
VCID: VC6671299
InChI: InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31)
SMILES: CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C
Molecular Formula: C24H23N5O4S2
Molecular Weight: 509.6

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

CAS No.: 1251699-31-6

Cat. No.: VC6671299

Molecular Formula: C24H23N5O4S2

Molecular Weight: 509.6

* For research use only. Not for human or veterinary use.

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide - 1251699-31-6

Specification

CAS No. 1251699-31-6
Molecular Formula C24H23N5O4S2
Molecular Weight 509.6
IUPAC Name N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31)
Standard InChI Key HHKDECWUXBCAJV-UHFFFAOYSA-N
SMILES CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Synonyms

The systematic IUPAC name, N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide, reflects its multilayered architecture:

  • A 3-methylisoxazole core linked to a 4-methoxyphenyl group.

  • A sulfonamide bridge connecting to a 2,4-dimethylphenyl substituent.

  • An acetamide terminal group.

Synonyms include VC20030214 (VulcanChem identifier) and CAS registry numbers specific to vendor databases.

Molecular and Physicochemical Characteristics

Key properties are summarized below:

PropertyValueSource
Molecular formulaC24H23N5O4S2\text{C}_{24}\text{H}_{23}\text{N}_{5}\text{O}_{4}\text{S}_{2}
Molar mass509.6 g/mol
Functional groupsIsoxazole, sulfonamide, acetamide
SolubilityLow polarity solvents (e.g., DMSO)

The molecular structure (Fig. 1) features planar aromatic systems and polar sulfonamide/acetylamide moieties, enabling both hydrophobic interactions and hydrogen bonding .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multistep sequence:

  • Isoxazole ring formation: Cyclocondensation of β-diketones with hydroxylamine.

  • Sulfonamide coupling: Reaction of the isoxazole intermediate with 2,4-dimethylbenzenesulfonamide chloride.

  • Acetylation: Introduction of the acetamide group using acetic anhydride.

Yield optimization (typically 40–60%) relies on controlled temperatures (80–120°C) and catalysts like triethylamine.

Key Challenges

  • Steric hindrance from the 2,4-dimethylphenyl group complicates sulfonamide coupling.

  • Purification requires chromatographic techniques due to byproduct formation .

ApplicationRationaleStage
Cardiovascular diseaseSarcomere potentiation in systolic heart failurePreclinical
OncologyApoptosis induction via kinase inhibitionTheoretical

Recent Research Directions

Structural Analog Development

Modifications to the isoxazole and sulfonamide groups aim to enhance bioavailability . For example, replacing the methoxy group with ethoxy improves metabolic stability .

Clinical Translation Barriers

  • Poor aqueous solubility limits formulation options.

  • Off-target effects in preliminary assays necessitate selectivity enhancements .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator